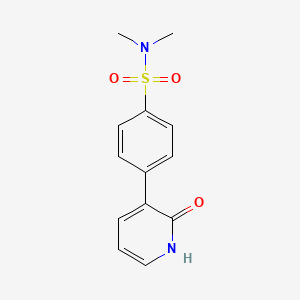
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-DMSHP) is a compound that has been the subject of scientific research due to its potential applications in the field of chemistry. This compound is a derivative of the pyridine family of compounds, which are characterized by their aromatic properties and their ability to form hydrogen bonds with other molecules. 3-DMSHP has been found to possess unique properties that make it useful for a variety of laboratory experiments, such as synthesis and purification.
科学研究应用
3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including synthesis and purification of organic compounds, as well as in the study of enzyme kinetics. It has also been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and drugs. Additionally, it has been used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanism of action of enzymes.
作用机制
The exact mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs and other compounds. It is also believed to bind to certain proteins, which may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are still being studied. However, it has been found to have a number of beneficial effects, such as the inhibition of certain enzymes and the modulation of protein structure and function. Additionally, it has been found to have antioxidant properties, which may be useful in the treatment of certain diseases.
实验室实验的优点和局限性
The use of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it can be used to purify and synthesize organic compounds. Additionally, it has been found to possess unique properties that make it useful for a variety of laboratory experiments. However, it is important to note that 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not suitable for all experiments, and it should be used with caution.
未来方向
There are a number of potential future directions for the use of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research. For example, it could be used to study the structure and function of proteins and nucleic acids, as well as to investigate the mechanism of action of enzymes. Additionally, it could be used to develop new drugs and antibiotics, as well as to study the biochemical and physiological effects of various compounds. Finally, it could be used to develop new methods of synthesis and purification of organic compounds.
合成方法
The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is typically achieved through a two-step process. The first step involves the condensation of 4-N,N-dimethylsulfamoylphenol with pyridine hydrochloride. This reaction results in the formation of an azine intermediate, which is then reacted with an aqueous solution of hydrogen peroxide to yield 3-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%. This method is relatively straightforward and can be easily scaled up to produce larger quantities of the compound.
属性
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-7-5-10(6-8-11)12-4-3-9-14-13(12)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCHEEPLWUFGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














